SCH900776

Kinase Selectivity CHK2 Antagonism Chemical Probe Development

SCH900776 (MK-8776) is a Phase II clinical CHK1 inhibitor with 500-fold selectivity over CHK2 and minimal CDK2 antagonism—avoiding off-target confounds of discontinued analogs like AZD7762. Its defined clinical RP2D and human PK/PD bridge preclinical validation with translational relevance. Selectively sensitizes HRR-proficient tumors to gemcitabine-radiation while sparing HRR-deficient models, enabling synthetic lethality and biomarker-driven studies. Favorable in vivo safety confirmed.

Molecular Formula C15H18BrN7
Molecular Weight 376.25 g/mol
CAS No. 891494-63-6
Cat. No. B610745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH900776
CAS891494-63-6
SynonymsSCH900776;  SCH-900776;  SCH 900776;  MK8776;  MK-8776;  MK 8776.
Molecular FormulaC15H18BrN7
Molecular Weight376.25 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4
InChIInChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m1/s1
InChIKeyGMIZZEXBPRLVIV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCH900776 (MK-8776) CAS 891494-63-6: A Phase II-Advanced, Highly Selective CHK1 Inhibitor for DNA Damage Response Research and Cancer Therapeutic Development


SCH900776 (also known as MK-8776) is a small-molecule, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response network. It is characterized by its high potency and oral bioavailability [1]. The compound was initially developed by Schering-Plough (now Merck) and has advanced to Phase II clinical trials for hematological and solid tumor malignancies, distinguishing it from many early-stage CHK1 inhibitors [2]. Its chemical structure is 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(3R)-3-piperidinylpyrazolo[1,5-a]pyrimidin-7-amine, with a molecular weight of 376.25 g/mol [1].

The Risks of Substituting SCH900776 with Alternative CHK1 Inhibitors: Why Selectivity and Functional Profile Are Critical


In the class of CHK1 inhibitors, generic substitution is not a scientifically sound practice due to dramatic variations in kinase selectivity, functional antagonism, and clinical development stage. Many early CHK1 inhibitors, such as AZD7762 and PF-00477736, exhibit significant off-target activity against CHK2 and CDKs, which can diminish the intended therapeutic effect or lead to distinct toxicity profiles, ultimately resulting in clinical discontinuation [1]. In contrast, SCH900776 was specifically optimized to minimize CHK2 and CDK2 antagonism, a functional property confirmed by both biochemical and cell-based high-content screening [2]. This precise selectivity profile directly impacts experimental reproducibility and translational potential, making SCH900776 a defined chemical probe for investigating CHK1-specific biology versus its more promiscuous, discontinued analogs.

Quantitative Differentiation of SCH900776: Head-to-Head and Comparative Evidence Against Key CHK1 Inhibitors


Kinase Selectivity: SCH900776 Exhibits 500-Fold Discrimination for CHK1 Over CHK2, Avoiding the Promiscuity of Discontinued Comparators

SCH900776 demonstrates a high degree of selectivity, with a 500-fold preference for inhibiting CHK1 (IC50 = 3 nM) over CHK2 (IC50 = 1500 nM) in cell-free assays . This contrasts sharply with discontinued comparators like AZD7762 and PF-00477736, which are documented to have significant CHK2 inhibitory activity that can antagonize the desired CHK1-ablation phenotype [1]. This selectivity is not merely biochemical but has been functionally validated, as CHK2 suppression was shown to diminish the double-strand DNA break induction that is critical for therapeutic efficacy [1].

Kinase Selectivity CHK2 Antagonism Chemical Probe Development Off-Target Activity

Clinical Advancement: SCH900776 is One of the Few CHK1 Inhibitors to Reach Randomized Phase II Trials, a Key Differentiator from Preclinical Tools

SCH900776 (MK-8776) has successfully advanced to multiple Phase II clinical trials, including a randomized Phase II study in relapsed acute myeloid leukemia (NCT01870596), which provided direct clinical evidence of its ability to augment DNA damage in circulating leukemic blasts (p = 0.016) [1]. This is a critical distinction from many comparators. According to a comprehensive 2013 review, several other CHK1 inhibitors, including AZD7762 and PF-00477736, were discontinued during or after Phase I evaluation, often due to toxicity or lack of efficacy linked to their off-target profiles [2]. In contrast, another selective CHK1 inhibitor, LY2603618, also advanced to Phase I/II, but its development status remains undisclosed [2]. SCH900776's progression to a randomized Phase II design provides a higher level of validation for its safety, pharmacokinetics, and preliminary clinical activity profile.

Clinical Development Stage Phase II Trial Translational Research Drug Repurposing

Functional Differentiation in Cell-Based Assays: SCH900776 Demonstrates Selective Potentiation of Gemcitabine-Radiation in HRR-Proficient vs. -Deficient Models

In preclinical models of pancreatic cancer, SCH900776 (MK-8776) exhibits a context-dependent functional effect that may not be replicated by less selective inhibitors. A 2013 study demonstrated that MK-8776 significantly sensitized homologous recombination repair (HRR)-proficient pancreatic cancer cells (AsPC-1, MiaPaCa-2, BxPC-3) to the combination of gemcitabine and radiation [1]. Crucially, this sensitization was not observed in HRR-deficient (Capan-1) cells, highlighting a functional selectivity linked to the tumor's DNA repair background [1]. While this specific context-dependent sensitization is a direct finding for SCH900776, other CHK1 inhibitors like AZD7762 have been shown to radiosensitize cells but at a 10-fold lower concentration than CHK1-specific inhibitors, suggesting potential off-target contributions to the effect [2].

Synthetic Lethality Radiosensitization Chemosensitization Pancreatic Cancer

Validated Human Pharmacokinetics and Tolerability: SCH900776 Has an Established Phase II Dose, Unlike Many Preclinical Analogs

The first-in-human Phase I trial of SCH900776 (MK-8776) established its safety, pharmacokinetics, and a recommended Phase II dose (RP2D) of 200 mg in combination with gemcitabine (1000 mg/m²) on days 1 and 8 of a 21-day cycle [1]. This provides a concrete, clinically validated dosing regimen for translational research. In contrast, many comparator CHK1 inhibitors, such as CHIR-124 or CCT-244747, remain in preclinical development with no human data [2]. While another clinical candidate, LY2603618, has entered Phase I/II trials, its specific RP2D is not widely published. The availability of a defined human dose and toxicity profile for SCH900776 is a significant advantage for researchers planning combination studies or developing new formulations, as it reduces the uncertainty associated with extrapolating from animal models.

Pharmacokinetics Phase I Clinical Trial Maximum Tolerated Dose Human Safety Data

Analytical and Supplier Consistency: SCH900776 is Available at >98% Purity with Validated Certificates of Analysis from Multiple Reputable Vendors

For reliable experimental results, a compound's purity and sourcing consistency are critical. SCH900776 is readily available from multiple reputable vendors (e.g., Selleck Chemicals, MedChemExpress) with a specified purity of ≥98% or ≥99.98% as determined by HPLC, and Certificates of Analysis (COA) are provided . This level of quality control is not universally guaranteed for all CHK1 inhibitors, particularly older or less frequently used comparators, where batch-to-batch variability can be a significant concern. While other advanced inhibitors like LY2603618 are also commercially available, the widespread sourcing of SCH900776, a Phase II compound, ensures that researchers can access a well-characterized, high-purity material from multiple sources, reducing supply chain risks and experimental variability.

Quality Control Purity Analysis HPLC Procurement Reliability

Primary Scientific and Preclinical Applications for SCH900776 Based on Validated Evidence


Investigating Synthetic Lethality and Biomarker-Driven Combination Therapies

Based on its demonstrated ability to selectively sensitize HRR-proficient pancreatic cancer cells to gemcitabine-radiation while sparing HRR-deficient models, SCH900776 is an ideal tool for probing synthetic lethal interactions and validating HRR status as a predictive biomarker. Researchers can use SCH900776 to design studies exploring personalized combination regimens where the tumor's DNA repair capacity dictates therapeutic response [1].

Translational Research Requiring a Well-Characterized, Phase II-Advanced CHK1 Chemical Probe

For studies aiming for high translational relevance, SCH900776 provides a unique advantage due to its extensive clinical dataset, including a defined RP2D and human pharmacokinetic/pharmacodynamic (PK/PD) relationships [1]. This makes it a superior choice over preclinical-only analogs for validating in vivo efficacy models and for designing PK/PD-guided experiments intended to inform future clinical trial designs [2].

Dissecting CHK1-Specific vs. CHK2/CDK-Mediated DNA Damage Responses

The functional selectivity of SCH900776, with its 500-fold preference for CHK1 over CHK2 and minimal CDK2 antagonism, is essential for experiments that require cleanly isolating CHK1's role in replication fork stability and DNA damage signaling. Using SCH900776 allows researchers to avoid the confounding cellular phenotypes (e.g., antagonism of double-strand break formation) that are associated with less selective inhibitors like AZD7762 [1].

In Vivo Studies of Chemo- and Radio-Sensitization in Solid Tumor Xenografts

Preclinical evidence confirms that SCH900776 effectively sensitizes tumor xenografts (e.g., MiaPaCa-2) to the combination of gemcitabine and radiation without causing significant weight loss or observable toxicity in the small intestine, a key dose-limiting organ. This favorable in vivo safety and efficacy profile supports its use in preclinical studies evaluating combination therapies for locally advanced cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH900776

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.